2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)propanamide
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Overview
Description
2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine ring, a methoxyphenyl group, and a naphthyl group, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate nitriles and hydrazines under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, often using a methoxyphenyl halide and a suitable base.
Formation of the Propanamide Moiety: The propanamide group is formed through an amide coupling reaction, typically using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, bases, acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)propanamide
- 2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)propanamide
- 2-[5-(4-fluorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)propanamide
Uniqueness
The uniqueness of 2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)propanamide lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, for example, may enhance its solubility and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C23H20N4O3 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]-N-naphthalen-1-ylpropanamide |
InChI |
InChI=1S/C23H20N4O3/c1-15(22(28)25-20-9-5-7-16-6-3-4-8-19(16)20)27-23(29)26-21(14-24-27)17-10-12-18(30-2)13-11-17/h3-15H,1-2H3,(H,25,28) |
InChI Key |
JVXJNFWSPYLAIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=CC=CC=C21)N3C(=O)N=C(C=N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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